molecular formula C10-H15-N-O.Cl-H B075961 Hordenine hydrochloride CAS No. 6027-23-2

Hordenine hydrochloride

Cat. No.: B075961
CAS No.: 6027-23-2
M. Wt: 201.69 g/mol
InChI Key: KIZRJFIRFPIRFS-UHFFFAOYSA-N
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Description

Hordenine hydrochloride is a naturally occurring alkaloid found in various plants, most notably in barley (Hordeum species). It is chemically known as 4-(2-dimethylaminoethyl)phenol hydrochloride. This compound is a derivative of the well-known biogenic amine tyramine and shares some pharmacological properties with it. This compound is recognized for its stimulant effects on the central nervous system and is often included in dietary supplements aimed at enhancing cognitive function and promoting weight loss .

Mechanism of Action

Target of Action

Hordenine hydrochloride, also known as N,N-dimethyltyramine, is a natural compound found in various plants . It is a phenethylamine-type alkaloid, which means it has a chemical structure similar to compounds like dopamine and norepinephrine . The primary targets of Hordenine are the enzymes that break down dopamine and norepinephrine . By inhibiting these enzymes, Hordenine effectively increases levels of these neurotransmitters in the brain .

Mode of Action

Hordenine works by inhibiting the enzyme monoamine oxidase (MAO), which breaks down norepinephrine and other neurotransmitters . This inhibition leads to an increase in the release of norepinephrine, a neurotransmitter that regulates mood, attention, and energy levels . It also inhibits the enzymes that break down dopamine, leading to increased levels of dopamine in the brain .

Biochemical Pathways

Hordenine affects several biochemical pathways. It inhibits the activation of protein kinase B, nuclear factor-κB, and mitogen-activated protein kinase signaling . These pathways are involved in various cellular processes, including inflammation and cell survival .

Pharmacokinetics

The pharmacokinetics of Hordenine have been studied in animals. After intravenous administration, the α-phase half-life was found to be about 3 minutes, and the β-phase half-life was about 35 minutes .

Result of Action

Hordenine can improve cognitive abilities including memory, focus, attention span, and logical reasoning . It’s also been shown to increase physical endurance by helping the body convert food into energy more efficiently . There is even some research that suggests that Hordenine may help improve mood by increasing levels of serotonin and dopamine in the brain .

Action Environment

Hordenine is found in a wide range of plants, notably amongst the cacti, but has also been detected in some algae and fungi . It occurs in grasses, and is found at significantly high concentrations in the seedlings of cereals such as barley . The environment in which Hordenine is found can influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hordenine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow systems and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Hordenine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-11(2)8-7-9-3-5-10(12)6-4-9;/h3-6,12H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZRJFIRFPIRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

539-15-1 (Parent)
Record name Hordenine hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70209023
Record name Hordenine hydrochloride
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Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6027-23-2
Record name Hordenine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6027-23-2
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Record name Hordenine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6027-23-2
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Record name Hordenine hydrochloride
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Record name 4-[2-(dimethylamino)ethyl]phenol hydrochloride
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Record name HORDENINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the effects of hordenine hydrochloride on the central nervous system?

A1: Research by Schweitzer and Wright [] investigates the action of various compounds, including this compound, on the central nervous system. The study focuses on the compounds' effects on spinal reflexes, comparing them to the actions of anticholinesterases, acetylcholine, and related substances. While the abstract doesn't delve into specific results for this compound, it highlights its relevance in studying the complex interplay between neurotransmitters and their impact on spinal reflexes.

Q2: How commonly is this compound found in nature, and what other alkaloids are often found alongside it?

A2: this compound is found in several species of the Coryphantha genus of cacti. A study on Coryphantha ramillosa [] successfully isolated and identified five alkaloids, including this compound. Notably, the study revealed the co-occurrence of this compound with other alkaloids such as N-methyl-4-methoxy-β-phenethylamine hydrochloride, N-methyltyramine hydrochloride, synephrine hydrochloride, and β-O-methylsynephrine hydrochloride. This finding suggests a potential for synergistic or antagonistic interactions between these compounds within the plant, warranting further investigation into their combined effects.

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